molecular formula C22H31NO3 B2447522 PM226 CAS No. 1949726-13-9

PM226

Cat. No.: B2447522
CAS No.: 1949726-13-9
M. Wt: 357.494
InChI Key: VFWIRWAAMNBBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is a synthetic compound known for its potent and selective activity as a cannabinoid receptor agonist. This compound is particularly notable for its high affinity for the CB2 receptor, making it a valuable tool in neuropharmacological research .

Mechanism of Action

Target of Action

PM226, also known as 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole or HY-136238, is a selective cannabinoid CB2 receptor (CB2R) agonist . The CB2R is one of the significant receptors in the endocannabinoid system, widely expressed in the central nervous system, especially enriched in glial cells .

Mode of Action

This compound binds selectively to the CB2 receptor with an affinity in the nanomolar range (Ki = 12.8±2.4 nM). It has negligible affinity for the CB1 receptor (Ki > 40,000 nM) and no activity at the GPR55 . This compound was also evaluated in GTPγS binding assays specific to the CB2 receptor, showing agonist activity (EC50 = 38.67±6.70 nM) .

Biochemical Pathways

The activation of CB2R by this compound promotes a neuroprotective transition in microglia, attenuates neuropathic pain, and reduces proinflammatory P2X7 receptor content . This indicates that P2X7 is involved in the neuroprotective effect caused by CB2R activation .

Pharmacokinetics

It’s important to note that the physicochemical properties of cb2r ligands, including this compound, have been optimized for drug-like properties and oral administration .

Result of Action

Continuous administration of this compound decreases the volume of the striatal lesion caused by Malonate . It also attenuates mechanical and cold hyperalgesia in rats and prevents the transition of microglia to the proinflammatory stage . Thus, microglia transition into the neuroprotective stage .

Biochemical Analysis

Biochemical Properties

PM226 binds selectively to the CB2 receptor with an affinity in the nanomolar range . It has negligible affinity for the CB1 receptor and no activity at the GPR55 . The nature of these interactions is primarily through binding to the CB2 receptor, which triggers a series of biochemical reactions .

Cellular Effects

This compound influences cell function by interacting with the CB2 receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress neuroinflammation by reducing microglial activation in a multiple sclerosis mouse model .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CB2 receptor, which is known to show agonist activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease the volume of the striatal lesion caused by Malonate over time This suggests that this compound may have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the administration of this compound has been shown to reduce the volume of edema observed in Malonate-lesioned rats at the dose of 1 mg/kg

Metabolic Pathways

Given its interaction with the CB2 receptor, it is likely that it interacts with enzymes or cofactors associated with this receptor .

Transport and Distribution

Given its ability to cross the blood-brain barrier , it is likely that it interacts with transporters or binding proteins that facilitate its movement across cellular membranes.

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely that it is localized to areas of the cell where this receptor is present

Preparation Methods

The synthesis of 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition . Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole has several scientific research applications:

Comparison with Similar Compounds

Compared to other CB2 receptor agonists, 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is unique due to its high selectivity and potency. Similar compounds include:

Biological Activity

PM226 is a novel compound belonging to the class of chromenoisoxazoles, characterized primarily by its selective agonistic activity at the cannabinoid receptor type 2 (CB2). This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties, making it a candidate for therapeutic applications in neurodegenerative diseases.

CB2 Receptor Affinity and Activity

This compound exhibits a high affinity for the CB2 receptor with a binding constant (Ki) of 12.8 nM, indicating its potency as a selective agonist. In contrast, it shows negligible affinity for the CB1 receptor (Ki > 40,000 nM) and does not activate GPR55. Functional assays demonstrate that this compound acts as an agonist with an effective concentration (EC50) of 38.67 nM in GTPγS binding assays specific to CB2 receptors .

In Vitro Studies

In vitro experiments using BV2 microglial cell lines and M213-2O neuronal cells have shown that this compound can significantly enhance neuronal viability when exposed to inflammatory conditions induced by lipopolysaccharide (LPS). The protective effect is dose-dependent and can be reversed by the CB2 antagonist SR144528, confirming the role of CB2 receptor activation in mediating these effects .

In Vivo Studies

In vivo studies involving rat models have further elucidated this compound's neuroprotective capabilities. A study involving malonate-induced mitochondrial damage demonstrated that administration of this compound significantly reduced striatal lesion volumes, as confirmed through MRI and histopathological evaluations (Nissl staining, Iba-1 immunostaining, and TUNEL assay). The protective effects were again linked to CB2 receptor activation, as blocking these receptors negated the benefits .

Modulation of Microglial Activity

Recent research has highlighted this compound's ability to modulate microglial polarization from a pro-inflammatory to a neuroprotective phenotype. In a neuropathic pain model, continuous intrathecal administration of this compound was found to decrease levels of pro-inflammatory cytokines (e.g., TNF-α) while increasing anti-inflammatory markers (e.g., IL-10). This shift suggests that this compound not only protects neurons but also reprograms glial cells to adopt a protective role in the nervous system .

Summary of Biological Findings

Parameter Value
CB2 Receptor Affinity (Ki) 12.8 nM
CB1 Receptor Affinity (Ki) > 40,000 nM
Agonist Activity (EC50) 38.67 nM
Neuroprotection in vitro Significant increase in cell viability under inflammatory conditions
Neuroprotection in vivo Reduced lesion volume in malonate model
Microglial Polarization Shift from pro-inflammatory to neuroprotective

Case Study: Neuroprotection in Neurodegenerative Models

A notable case study involved the application of this compound in models simulating neurodegenerative diseases. The compound was tested in Theiler's murine encephalomyelitis virus-induced demyelinating disease models, where it effectively reduced microglial activation and neuroinflammation. This indicates its potential utility in conditions characterized by chronic inflammation and neuronal degeneration .

Implications for Therapeutic Use

The findings surrounding this compound suggest that it could serve as a therapeutic agent for various neurodegenerative disorders where inflammation plays a critical role. Its selective action on CB2 receptors presents an opportunity to develop treatments with fewer side effects compared to non-selective cannabinoid therapies.

Properties

IUPAC Name

9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIRWAAMNBBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.